1,10-Phenanthroline-2-carbonyl chloride

Beschreibung

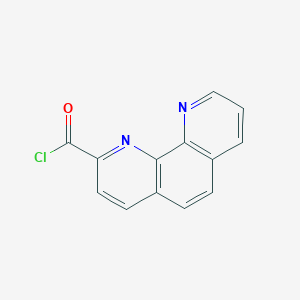

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,10-phenanthroline-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O/c14-13(17)10-6-5-9-4-3-8-2-1-7-15-11(8)12(9)16-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVADCPGYJYHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551546 | |

| Record name | 1,10-Phenanthroline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57154-80-0 | |

| Record name | 1,10-Phenanthroline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,10 Phenanthroline 2 Carbonyl Chloride and Its Derivatives

Synthetic Pathways to 1,10-Phenanthroline-2-carboxylic Acid Precursors

The generation of 1,10-phenanthroline-2-carboxylic acid and its analogs is a critical first step. Historically, many synthetic routes were hampered by harsh reaction conditions, the use of toxic materials, low product yields, and complex purification procedures. nih.govresearchgate.net However, modern methods have improved efficiency and accessibility. The primary strategies include the oxidation of substituted phenanthrolines, hydrolysis of nitrile or ester precursors, and palladium-catalyzed carbonylation reactions.

One common and cost-effective method involves the oxidation of commercially available methyl-substituted phenanthrolines. mdpi.com For instance, 9-methyl-1,10-phenanthroline-2-carboxylic acid can be selectively synthesized by oxidizing neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline). nih.gov A typical procedure uses sodium chlorite (B76162) (NaClO₂) in water at elevated temperatures, followed by acidification to precipitate the carboxylic acid product. nih.govmdpi.com While this method can be efficient on a small scale (up to 1.0 g) with yields around 58%, larger scale reactions can become more complex, sometimes yielding chlorinated byproducts. nih.govmdpi.com

Alternative pathways include the hydrolysis of ester or nitrile groups at the 2-position of the phenanthroline ring. mdpi.com Another advanced technique is the palladium-catalyzed alkoxycarbonylation of bromo-substituted phenanthrolines, which has been successfully used to prepare phenanthroline-3-carboxylic and 3,8-dicarboxylic acids in good yields. researchgate.net The synthesis of 1,10-phenanthroline-2,9-dicarboxylic acid can also be achieved by the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline using concentrated sulfuric acid. chemicalbook.com

Comparison of Synthetic Routes to 1,10-Phenanthroline (B135089) Carboxylic Acids

Click to view interactive data

| Method | Starting Material | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | Neocuproine (2,9-dimethyl-1,10-phenanthroline) | NaClO₂, H₂O, HCl | 9-Methyl-1,10-phenanthroline-2-carboxylic acid | 58% (on 1g scale) | nih.govmdpi.com |

| Hydrolysis | 2,9-bis(trichloromethyl)-1,10-phenanthroline | Conc. H₂SO₄, H₂O | 1,10-Phenanthroline-2,9-dicarboxylic acid | Quantitative | chemicalbook.com |

| Palladium-catalyzed Alkoxycarbonylation | Bromo-phenanthrolines | Pd catalyst, CO, Alcohol | Phenanthroline mono- or di-carboxylic acid esters (hydrolyzed to acid) | Good | researchgate.net |

Derivatization to Form 1,10-Phenanthroline-2-carbonyl chloride

The conversion of the carboxylic acid to the more reactive this compound is a standard transformation in organic synthesis. This step is essential for subsequent functionalization, particularly for forming amide and ester linkages. The most common chlorinating agents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosgene (B1210022) (COCl₂). google.com

The reaction is typically performed in an inert solvent. Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction, particularly when using thionyl chloride or oxalyl chloride. researchgate.netorgsyn.org For example, a related heterocyclic dicarboxylic acid, 2,2'-bipyridyl-6,6'-dicarboxylic acid, is converted to its diacyl chloride by boiling with thionyl chloride and a catalytic amount of DMF in tetrahydrofuran (B95107) (THF). researchgate.net The resulting acid chloride is often a highly reactive intermediate that may be used immediately in the next synthetic step without extensive purification. orgsyn.org

Synthesis of Novel Ligands via Carbonyl Chloride Functionalization

The reactivity of the carbonyl chloride group makes it an ideal handle for introducing diverse functionalities onto the 1,10-phenanthroline scaffold. This allows for the construction of sophisticated ligands with tailored electronic and steric properties.

The reaction of this compound with amines or alcohols readily yields the corresponding amides and esters. This is a powerful method for creating polydentate ligands. Diamides of 1,10-phenanthroline-2,9-dicarboxylic acid, for example, are a highly promising class of N,O-hybrid donor ligands. researchgate.net These compounds have demonstrated high selectivity in the extraction and separation of lanthanides and actinides, which is relevant for processing spent nuclear fuel. researchgate.net

The synthesis involves reacting the diacyl chloride of 1,10-phenanthroline-2,9-dicarboxylic acid with a primary or secondary amine. researchgate.net A wide variety of amines can be used, allowing for fine-tuning of the ligand's properties, such as solubility and complexing ability.

Examples of Amide Ligands from Phenanthroline Carbonyl Chlorides

Click to view interactive data

| Ligand Name | Precursor | Reactant | Significance/Application | Reference |

|---|---|---|---|---|

| 2,9-Bis-{[2-(2-pyridyl)ethylamino]carbonyl}-1,10-phenanthroline | 1,10-Phenanthroline-2,9-dicarbonyl dichloride | 2-(2-Aminoethyl)pyridine | Polydentate ligand for creating metal complexes with potential catalytic activity. | researchgate.net |

| 1,10-Phenanthroline-2,9-dicarboxamides (general) | 1,10-Phenanthroline-2,9-dicarbonyl dichloride | Various primary/secondary amines | Highly selective extractants for f-elements (actinides and lanthanides). | researchgate.net |

The bifunctional nature of 1,10-phenanthroline-2,9-dicarbonyl dichloride makes it an excellent building block for supramolecular structures like macrocycles. The 1,10-phenanthroline unit provides a rigid, pre-organized core for constructing complex architectures. researchgate.netmdpi.com

A notable example is the synthesis of 24-membered macrocyclic 1,10-phenanthroline-2,9-dicarboxamides. These are prepared through the reaction of 1,10-phenanthroline-2,9-dicarbonyl dichloride with piperazine (B1678402) in good yield. researchgate.netnih.gov These macrocycles have shown promising properties as ligands, capable of selectively extracting americium(III) from alkaline media, demonstrating their potential in advanced separation technologies. mdpi.comnih.gov The rigid phenanthroline units and the linking amide groups create a defined cavity that can selectively bind to specific metal ions. researchgate.net

While the incorporation into polymeric systems via the carbonyl chloride is less documented, the synthesis of phenanthroline-terminated polymers has been achieved through other means, such as the Williamson ether synthesis. dntb.gov.ua The use of 1,10-phenanthroline-2,9-dicarbonyl dichloride as a monomer in condensation polymerization with diols or diamines represents a viable, though less explored, strategy for creating novel coordination polymers. The electrochemical polymerization of phenanthroline itself has also been studied to create conductive polymer films. researchgate.net

Macrocycles from 1,10-Phenanthroline-2,9-dicarbonyl dichloride

Click to view interactive data

| Macrocycle Type | Linker Molecule | Ring Size | Key Finding | Reference |

|---|---|---|---|---|

| 1,10-Phenanthroline-2,9-dicarboxamide | Piperazine | 24-membered | Demonstrates selective extraction of Am(III) over Eu(III) from alkaline-carbonate media. | mdpi.comresearchgate.netnih.gov |

Advanced Functionalization Strategies for the 1,10 Phenanthroline Core

Nucleophilic Aromatic Substitution on Halogenated Phenanthrolines

The introduction of halogen atoms, particularly at the 2- and 9-positions, transforms the electron-deficient 1,10-phenanthroline (B135089) into a substrate suitable for nucleophilic aromatic substitution (SNA_r). This approach provides a reliable pathway to a variety of functionalized derivatives.

Halogenated phenanthrolines, such as 2,9-dichloro-1,10-phenanthroline (B1330746), are key intermediates. Their synthesis is a critical first step, often achieved from 1,10-phenanthroline itself through multi-step sequences. researchgate.net Once obtained, these halo-phenanthrolines can react with a range of nucleophiles. For instance, treatment of 2-chloro- or 2,9-dichloro-1,10-phenanthroline with aqueous acids like HBr or H₂SO₄ at elevated temperatures leads to the formation of 1,10-phenanthrolin-2(1H)-one and 1,10-dihydro-1,10-phenanthroline-2,9-dione, respectively. researchgate.net

The reaction with amine nucleophiles is a common strategy to introduce nitrogen-based functionalities. A facile, two-step synthesis of aza rsc.orghelicenes has been developed starting from 2,9-dichloro-1,10-phenanthroline via a double amination with aniline (B41778) derivatives. researchgate.net However, these substitution reactions can present challenges. Attempts to perform nucleophilic aromatic substitution with mesityllithium (B1247292) on 1,10-phenanthroline have resulted in low yields of the desired disubstituted product, often accompanied by monosubstituted and n-butyl-substituted side products. reddit.comresearchgate.net

Cyanation of halogenated phenanthrolines is another important transformation. While direct cyanation on the phenanthroline ring can be challenging, 1,10-phenanthroline itself has been effectively used as a ligand in copper-catalyzed cyanation of aryl halides, demonstrating its crucial role in facilitating such transformations. researchgate.net For instance, a CuI/1,10-phenanthroline system can catalyze the cyanation of aryl bromides with potassium hexacyanoferrate(II) in good yields. researchgate.net Furthermore, a transition-metal-free cyanation of aryl iodides has been developed using 1,10-phenanthroline as an organocatalyst with tetraalkylammonium cyanides. thieme-connect.descispace.com

| Halogenated Phenanthroline | Nucleophile/Reagent | Conditions | Product | Yield |

| 2,9-Dichloro-1,10-phenanthroline | Aniline derivatives | Two-step synthesis | Aza rsc.orghelicenes | Not specified |

| 2-Chloro-1,10-phenanthroline | aq. HBr or H₂SO₄ | 120°C | 1,10-Phenanthrolin-2(1H)-one | Not specified |

| 2,9-Dichloro-1,10-phenanthroline | aq. HBr or H₂SO₄ | 120°C | 1,10-Dihydro-1,10-phenanthroline-2,9-dione | Not specified |

| Aryl Iodide | Tetraethylammonium cyanide | 1,10-phenanthroline (50 mol%), 150 °C | Aryl Cyanide | up to 45% |

| Bromobenzene | K₄[Fe(CN)₆] | CuI (20 mol%), 1,10-phenanthroline, Na₂CO₃, DMAc, 140°C | Benzonitrile | 75% |

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the 1,10-phenanthroline core, avoiding the need for pre-functionalized starting materials. acs.org This approach allows for the introduction of various substituents directly onto the C-H bonds of the heterocycle.

A notable example is the metal- and light-free direct C-H dicarbamoylation of phenanthrolines. acs.org This Minisci-type reaction is operationally simple and scalable, enabling the installation of primary, secondary, and tertiary amides at the 2- and 9-positions. acs.org The reaction tolerates both electron-donating and electron-withdrawing substituents on the phenanthroline ring. acs.org For instance, 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) can be dicarbamoylated in quantitative yield. acs.org

Direct C-H arylation of phenanthroline derivatives has also been achieved through oxidative C-H/C-H cross-coupling. rsc.orgnih.gov This method provides a concise route to aryl-functionalized phenanthrolines. Interestingly, some of the resulting products, such as 3,8-diphenyl-1,10-phenanthroline, have been shown to be competent in promoting transition-metal-free direct arylation themselves. rsc.orgnih.gov Sodium hydride-mediated direct C-H arylation in the presence of 1,10-phenanthroline has also been developed for the coupling of haloarenes with unactivated arenes. rsc.org

The Minisci reaction, a nucleophilic radical substitution, is particularly well-suited for the alkylation of electron-deficient N-heterocycles like 1,10-phenanthroline. wikipedia.org The reaction typically involves the generation of an alkyl radical which then adds to the protonated heterocycle. wikipedia.org While traditional Minisci reactions often require harsh conditions, modern photocatalytic methods have expanded the scope and applicability of this transformation. chim.it

| Phenanthroline Derivative | Reagent(s) | Conditions | Functionalization | Product Yield |

| Substituted 1,10-Phenanthrolines | Oxamic acids, (NH₄)₂S₂O₈ | H₂O/DCE, 50-70 °C | Dicarbamoylation | up to 99% |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline | Oxamic acid, (NH₄)₂S₂O₈ | H₂O/DCE, 50 °C | Dicarbamoylation | quantitative |

| 1,10-Phenanthroline | Haloarenes, NaH | Not specified | Arylation | Not specified |

| Pyridine | Pivalic acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Not specified | tert-Butylation | Not specified |

Oxidative and Other Electrophilic Functionalizations

Electrophilic substitution reactions on the 1,10-phenanthroline ring are generally less facile due to the electron-deficient nature of the heterocycle. However, under specific conditions, oxidative and other electrophilic functionalizations can be achieved, leading to valuable derivatives.

The oxidation of 1,10-phenanthroline is a key transformation. Treatment with a mixture of nitric and sulfuric acids leads to the formation of 1,10-phenanthroline-5,6-dione (B1662461). wikipedia.orgwikipedia.org This reaction proceeds through a 5-nitro-1,10-phenanthroline (B1664666) intermediate. wikipedia.org The dione (B5365651) is a versatile building block, for example, it can undergo condensation reactions with diamines. wikipedia.org An alternative electrochemical oxidation method has also been reported, where 1,10-phenanthroline adsorbed on a multiwalled carbon nanotube modified electrode is oxidized to 1,10-phenanthroline-5,6-dione by potential cycling. nih.gov Copper(II) complexes have also been shown to catalyze the aerobic oxidation of 1,10-phenanthroline to the corresponding dione. rsc.org

The nitration of 1,10-phenanthroline to 5-nitro-1,10-phenanthroline can be achieved using standard nitrating conditions. acs.org This nitro derivative is a useful precursor for further functionalization.

Direct halogenation of the 1,10-phenanthroline core has also been explored. A novel and efficient synthesis of various brominated 1,10-phenanthrolines, including 3,8-dibromo-, 3,6-dibromo-, 3,5,8-tribromo-, and 3,5,6,8-tetrabromo-1,10-phenanthroline, has been developed using sulfur dichloride (SCl₂) as a catalyst for the bromination. researchgate.net This method provides access to compounds that were previously only obtainable through more complex multi-step syntheses. researchgate.net

| Starting Material | Reagent(s) | Conditions | Product |

| 1,10-Phenanthroline | Nitric acid, Sulfuric acid | Not specified | 1,10-Phenanthroline-5,6-dione |

| 1,10-Phenanthroline | Potential cycling on MWCNT electrode | pH 7 phosphate (B84403) buffer | 1,10-Phenanthroline-5,6-dione |

| 1,10-Phenanthroline | O₂, Copper(II) complex catalyst | Methanol (B129727), room temperature | 1,10-Phenanthroline-5,6-dione |

| 1,10-Phenanthroline | Not specified | Not specified | 5-Nitro-1,10-phenanthroline |

| 1,10-Phenanthroline monohydrate | Bromine, SCl₂, Pyridine | 1-chlorobutane, reflux | Brominated 1,10-phenanthrolines |

Coordination Chemistry of 1,10 Phenanthroline Based Ligands

Formation of Homoleptic and Heteroleptic Metal Complexes

The ability of a ligand to form homoleptic (where all ligands bound to the metal center are identical) or heteroleptic (where the metal center is bound to more than one type of ligand) complexes is fundamental to its coordination chemistry. shaalaa.comunacademy.com In the case of 1,10-phenanthroline (B135089) derivatives, the formation of either type of complex is influenced by steric hindrance and the nature of the substituents. wikipedia.orgacs.org

For instance, unsubstituted 1,10-phenanthroline readily forms homoleptic complexes such as [Fe(phen)3]2+. wikipedia.org However, the introduction of bulky substituents can favor the formation of heteroleptic complexes. acs.org The 2-carbonyl chloride group, while not exceedingly bulky, can influence the number of ligands that can coordinate to a metal center. It is plausible that 1,10-phenanthroline-2-carbonyl chloride could form homoleptic complexes, but its reactivity might also be exploited to create heteroleptic systems by reacting the acyl chloride with other nucleophiles either before or after coordination.

The structure of the resulting metal-ligand assembly can range from simple mononuclear complexes, containing a single metal center, to complex polynuclear architectures with multiple metal ions bridged by ligands. The formation of such structures is dependent on the ligand's design and the coordination preferences of the metal ion.

Research on related phenanthroline-2-carboxylic acid ligands demonstrates the formation of both mononuclear and polynuclear complexes. For example, a manganese(II) complex with 1,10-phenanthroline-2-carboxylic acid (Hphenca), [Mn(phenca)2]·(H2O)2, exists as a mononuclear species. nih.gov In contrast, a copper(II) complex synthesized with 1,10-phenanthroline under specific conditions formed a polynuclear hydroxo-bridged structure, Cu4(phen)4(OH-)4(H2O)24(ClO4-)4(H2O). nih.gov The potential for the carboxylate group (or its activated acyl chloride form) to bridge between metal centers suggests that this compound could also participate in the formation of polynuclear complexes. The reaction of N-thiophosphorylated thioureas with CuI can lead to polynuclear complexes, and the subsequent addition of 1,10-phenanthroline can result in mononuclear mixed-ligand complexes. nih.gov

Ligand Field Strength and Electronic Influences on Metal Ion Binding

The electronic properties of the substituents on the 1,10-phenanthroline ring have a significant impact on the ligand field strength and the nature of the metal-ligand bond. The ligand field strength determines the magnitude of the splitting of the d-orbitals of the metal ion, which in turn affects the electronic and magnetic properties of the complex. libretexts.org

The 2-carbonyl chloride group is an electron-withdrawing group. This electronic effect can influence the basicity of the nitrogen donor atoms of the phenanthroline ring. A decrease in basicity generally leads to a weaker sigma-donating ability of the ligand. Studies on substituted phenanthroline complexes with copper(II) have shown a correlation between the electron-withdrawing or electron-donating nature of the substituents and the reduction potentials of the complexes. nih.gov Electron-withdrawing substituents make the complexes easier to reduce. nih.gov

The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. libretexts.org While 1,10-phenanthroline itself is considered a strong-field ligand, the introduction of an electron-withdrawing group like carbonyl chloride at the 2-position would be expected to modulate this, likely resulting in a slightly weaker ligand field compared to the unsubstituted parent ligand. This effect arises from the inductive withdrawal of electron density from the aromatic system, which reduces the electron-donating capacity of the nitrogen atoms to the metal center.

Complexation with Various Metal Centers

1,10-phenanthroline and its derivatives are known to form stable complexes with a wide variety of metal ions across the periodic table. chim.itwikipedia.org

Transition metals, with their partially filled d-orbitals, form a vast array of colorful and magnetically interesting complexes with 1,10-phenanthroline. wikipedia.org The formation of stable complexes with transition metals such as iron(II), copper(I), and ruthenium(II) is well-documented. chim.itwikipedia.org For example, tris(1,10-phenanthroline)iron(II) chloride is a well-known, intensely colored complex. youtube.com

Complexes of 1,10-phenanthroline-2-carboxylic acid with transition metals like manganese(II) and copper(II) have been synthesized and structurally characterized. nih.gov It is highly probable that this compound would readily react with transition metal salts to form stable complexes, with the phenanthroline moiety acting as a bidentate N,N-donor. The reactive acyl chloride group could potentially undergo further reactions post-coordination. Palladium(II) complexes with 1,10-phenanthroline have also been synthesized, forming structures such as [Pd(phen)(N≡CCH3)2][O3SCF3]2 and a hydroxo-bridged dimer. nih.gov

Table 1: Examples of Transition Metal Complexes with 1,10-Phenanthroline Derivatives

| Compound/Complex | Metal Ion | Key Structural Features | Reference |

| [Mn(phenca)2]·(H2O)2 | Mn(II) | Mononuclear, with the phenanthroline-2-carboxylate acting as a ligand. | nih.gov |

| [Cu4(phen)4(OH-)4(H2O)2] | Cu(II) | Polynuclear, hydroxo-bridged cubane-like core with terminal phenanthroline ligands. | nih.gov |

| [Pd(phen)(N≡CCH3)2][O3SCF3]2 | Pd(II) | Mononuclear, square planar geometry with two acetonitrile (B52724) ligands. | nih.gov |

| [Fe(phen)3]Cl2 | Fe(II) | Mononuclear, octahedral geometry. | youtube.com |

The coordination chemistry of 1,10-phenanthroline derivatives with lanthanides and actinides is of significant interest, particularly in the context of nuclear waste reprocessing and separation technologies. nih.govresearchgate.netrsc.org These f-block elements are hard acids and typically favor coordination with hard donor atoms like oxygen.

Ligands based on 1,10-phenanthroline-2,9-dicarboxylic acid have been extensively studied for their complexation with trivalent lanthanides and actinides. nih.gov Theoretical studies have shown that functionalization of the phenanthroline backbone can lead to selectivity between these two series of elements. nih.gov For instance, N,N,N′,N′-tetraethyl-1,10-phenanthroline-2,9-diamide (TEtDAPhen) has been shown to be effective at extracting trivalent actinides. rsc.org The coordination often involves the nitrogen atoms of the phenanthroline ring and the oxygen atoms of the carboxylate or amide groups. nih.govrsc.org It is therefore expected that this compound, or more likely its hydrolysis or alcoholysis product in situ, would also form stable complexes with lanthanide and actinide ions.

Table 2: Complexation of Phenanthroline Dicarboxamide Ligands with Lanthanides and Actinides

| Ligand | Metal Ions | Observed Stoichiometry | Key Findings | Reference |

| TEtDAPhen | Am(III), Cm(III), Bk(III), Cf(III), Eu(III) | 1:1 (M:L) | Effective extraction of An(III) ions. | rsc.org |

| Phenanthroline-2,9-dicarboxamides | Ln(III), An(III) | 1:1 and 1:2 (M:L) | Potential for separation of lanthanides and actinides. | researchgate.net |

Supramolecular Assembly and Extended Structures

The derivatization of 1,10-phenanthroline at its 2-position with a carbonyl chloride moiety opens up a rich field of supramolecular chemistry. The subsequent formation of amides and esters provides ligands with a combination of a rigid, planar chelating unit and flexible, hydrogen-bonding capable side chains. These features allow for the construction of a variety of supramolecular assemblies and extended structures through coordination with metal ions and other non-covalent interactions.

The formation of these extended structures is a testament to the power of molecular self-assembly, where the information encoded in the chemical structure of the individual ligand molecules dictates the architecture of the final supramolecular entity. The interplay of strong, directional coordination bonds with weaker, yet significant, interactions such as hydrogen bonds and π-π stacking allows for fine-tuning of the resulting structures and their properties.

Research Findings on Supramolecular Architectures

Research into the coordination chemistry of 1,10-phenanthroline derivatives has revealed a fascinating array of supramolecular structures. While studies focusing specifically on ligands derived from this compound are emerging, the broader family of phenanthroline-based ligands provides a strong indication of their potential in constructing extended networks.

Coordination polymers are a prominent class of extended structures formed by these ligands. In these materials, metal ions act as nodes, linked together by the phenanthroline-based ligands to form one-, two-, or three-dimensional networks. For instance, a one-dimensional copper coordination polymer has been synthesized that incorporates both a dicyanamide (B8802431) and a 1,10-phenanthroline ligand. nih.gov In this structure, the copper(II) atom exhibits a square-pyramidal coordination environment, and the polymer chains are bundled into a three-dimensional structure through π-π stacking and hydrogen bonding. nih.gov

Hydrogen bonding plays a critical role in the formation of extended networks, especially when amide functionalities are present. The hydrogen bonds can link individual complex units into higher-dimensional structures. For example, in a tris(1,10-phenanthroline)nickel(II) complex, intermolecular C—H⋯Cl hydrogen bonds and π–π stacking interactions contribute to the formation of a three-dimensional framework. nih.gov Similarly, the supramolecular architecture of other metal complexes with 1,10-phenanthroline is often governed by extensive hydrogen bonding and π-stacking. researchgate.net

The planarity of the 1,10-phenanthroline ring system is a key factor in promoting π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules stack on top of each other, are a common feature in the crystal packing of these compounds and contribute significantly to the stability of the extended structures. researchgate.net In some cases, different types of π-stacks can be observed, including aromatic stacks, quinoid stacks, and stacks of alternating quinoid and aromatic rings. researchgate.net

The synthesis of N-methyl-N-phenyl-1,10-phenanthroline-2-carboxamide from this compound has been reported, and its crystal structure determined. scispace.comresearchgate.net In this molecule, the amide oxygen and the nitrogen atoms of the phenanthroline moiety are oriented on the same side, a conformation that is advantageous for tridentate coordination to a metal ion. scispace.com While this study focuses on the single-molecule structure, it provides the fundamental building block for understanding how such ligands can participate in the formation of larger supramolecular assemblies. The orientation of the donor atoms is a critical piece of information for predicting the geometry of the resulting coordination complexes and the potential for forming extended polymeric structures.

The following interactive data tables provide a summary of key structural parameters found in related 1,10-phenanthroline-based supramolecular assemblies.

Table 1: Selected Bond Lengths and Angles in a Coordinated 1,10-Phenanthroline Derivative

| Parameter | Value | Reference |

| Ni1—N bond distances (Å) | 2.079 (4)–2.100 (4) | nih.gov |

| cis-angles in octahedron (°) | close to 90 | nih.gov |

| trans angle in axial position (°) | 170.54 (15) | nih.gov |

Table 2: π-π Stacking Interactions in a 1,10-Phenanthroline Complex

| Interaction Type | Separation (Å) | Reference |

| Centroid–centroid distance | ca. 3.52 | nih.gov |

Spectroscopic and Structural Elucidation of 1,10 Phenanthroline Compounds and Their Metal Complexes

X-ray Diffraction Analysis of Molecular and Crystal Structures

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. While the crystal structure for 1,10-Phenanthroline-2-carbonyl chloride is not available, the structure of a manganese(II) complex incorporating its deprotonated form, 1,10-phenanthroline-2-carboxylate (phenca), has been determined.

In the complex [Mn(phenca)₂]·(H₂O)₂, the manganese(II) ion is six-coordinated in a distorted octahedral geometry. nih.gov The coordination sphere is comprised of four nitrogen atoms from the two phenanthroline-2-carboxylate ligands and two oxygen atoms from the carboxylate groups of these same ligands. nih.gov Each phenca ligand acts as a tridentate chelator, binding the central metal ion through the two nitrogen atoms of the phenanthroline ring system and one oxygen atom of the carboxylate group. The structure reveals crucial details about the bond lengths and angles of the core ligand framework. nih.gov

Interactive Data Table: Selected Crystallographic Data for [Mn(phenca)₂]·(H₂O)₂ Click on the headers to sort the data.

| Parameter | Value |

| Chemical Formula | C₂₆H₁₈MnN₄O₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Mn-N(1) Bond Length | 2.440 Å |

| Mn-N(2) Bond Length | 2.177 Å |

| Mn-N(3) Bond Length | 2.369 Å |

| Mn-N(4) Bond Length | 2.183 Å |

| Mn-O(1) Bond Length | 2.160 Å |

| Mn-O(3) Bond Length | 2.156 Å |

| Coordination Geometry | Distorted Octahedron |

| Data sourced from the hydrothermal synthesis and X-ray crystal diffraction analysis of the complex. nih.gov |

Nuclear Magnetic Resonance Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and the solid state by probing the magnetic properties of atomic nuclei.

However, NMR data has been reported for related derivatives. For instance, the characterization of 9-Methyl-1,10-phenanthroline-2-carboxylic acid provides insight into the chemical shifts expected for the protons and carbons of the substituted phenanthroline ring system. mdpi.com For this specific derivative, proton signals for the aromatic rings appear between δ = 7.56 and 8.43 ppm, with the methyl group appearing at δ = 2.46 ppm in a deuterated DMSO/D₂O/KOD solvent system. mdpi.com The carboxylic carbon gives a signal at δ = 172.4 ppm in D₂O. mdpi.com While these values are for a different derivative, they give a general indication of the spectral regions for the core structure.

Vibrational Spectroscopy for Structural Analysis

While the synthesis of [Mn(phenca)₂]·(H₂O)₂ was characterized by infrared spectroscopy, specific wavenumber assignments for the vibrational modes of the 1,10-phenanthroline-2-carboxylate ligand within this complex are not detailed in the available literature. nih.gov

For the parent 1,10-phenanthroline (B135089) molecule, characteristic IR absorption bands are well-documented. These include bands assigned to aromatic C-H stretching, azomethine C=N stretching (around 1628 cm⁻¹), C=C stretching (around 1517 cm⁻¹), and C-N stretching (around 1429 cm⁻¹). researchgate.net Upon coordination to a metal ion, the C=N stretching vibration typically shifts to a lower frequency, indicating the involvement of the nitrogen atoms in the coordination bond. uobaghdad.edu.iq For this compound, one would expect to observe these characteristic phenanthroline bands in addition to a strong absorption band at a higher frequency (typically >1750 cm⁻¹) corresponding to the C=O stretching vibration of the acid chloride group.

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and interactions with metal ions.

The UV-Vis spectrum of this compound is not specifically reported in the surveyed articles. The parent 1,10-phenanthroline ligand exhibits strong absorption in the ultraviolet region due to π → π* transitions within the aromatic system, with a characteristic absorbance peak around 232 nm. aatbio.com

Complexation with metal ions can introduce new absorption bands, notably metal-to-ligand charge transfer (MLCT) transitions. mdpi.com The electronic properties and the resulting UV-Vis spectra of phenanthroline complexes can be systematically varied through the addition of different substituents on the phenanthroline rings. researchgate.net For this compound and its metal complexes, it is expected that the spectrum would be dominated by the ligand-centered π → π* transitions, potentially with shifts and the appearance of charge-transfer bands depending on the coordinated metal.

Theoretical and Computational Investigations of 1,10 Phenanthroline Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and equilibrium geometry of molecules. ijsrp.orguci.edu By solving approximations of the Schrödinger equation, DFT can accurately predict molecular properties such as bond lengths, bond angles, and the distribution of electron density. uci.edunih.gov For 1,10-phenanthroline (B135089) systems, DFT calculations, often using the B3LYP functional, are employed to obtain optimized molecular geometries that correspond to a minimum on the potential energy surface. acs.orgnih.gov

These calculations confirm the characteristic planarity of the fused aromatic rings of the phenanthroline core and determine the precise orientation of substituents, such as the 2-carbonyl chloride group. The optimized geometry provides foundational data for further calculations, including vibrational frequencies and electronic transitions. acs.org

Table 1: Representative Calculated Geometric and Electronic Parameters for a Phenanthroline System

| Parameter | Calculated Value | Description |

|---|---|---|

| C-N Bond Length | ~1.34 Å | Typical bond distance between carbon and nitrogen within the heterocyclic rings. |

| C-C Bond Length (Aromatic) | ~1.40 Å | Average bond distance between carbon atoms in the aromatic rings. |

| C=O Bond Length | ~1.21 Å | Expected bond distance for the carbonyl group substituent. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference between HOMO and LUMO, indicating electronic stability. mdpi.com |

Note: The values presented are representative for a substituted phenanthroline system and would be specifically calculated for 1,10-phenanthroline-2-carbonyl chloride in a dedicated study. The data is based on general findings for phenanthroline derivatives. nih.govresearchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. arxiv.org It is an extension of DFT that allows for the calculation of electronic excited states, providing information on vertical excitation energies, oscillator strengths (which determine the intensity of an absorption band), and transition characters (e.g., π→π* or n→π*). mdpi.comchemrxiv.org

For this compound, TD-DFT calculations can predict its ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.net The calculations typically reveal intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic phenanthroline system. mdpi.comnih.gov The specific wavelengths (λmax) and intensities of these absorptions are influenced by substituents. The carbonyl chloride group may introduce lower-energy n→π* transitions, which are typically weaker in intensity. Comparing the calculated spectrum with experimental data serves as a powerful validation of the computational method. researchgate.netresearchgate.net These theoretical insights are crucial for designing phenanthroline derivatives with specific photophysical properties for applications in sensors, imaging, or photodynamic therapy. nih.gov

Table 2: Representative TD-DFT Results for Electronic Transitions in a Phenanthroline Derivative

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|---|

| S0 → S1 | 4.25 | 292 | 0.21 | π → π |

| S0 → S2 | 4.60 | 270 | 0.45 | π → π |

| S0 → S3 | 4.95 | 251 | 0.05 | n → π* |

Note: This table illustrates typical TD-DFT output for a substituted phenanthroline. The transitions are from the ground state (S₀) to singlet excited states (S₁, S₂, etc.). The data is representative and based on general findings for phenanthroline systems. researchgate.netnih.gov

Quantum Chemical Calculations of Tautomeric Forms and Energetics

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. nih.gov While this compound is not expected to exhibit significant tautomerism, the introduction of hydroxyl, amino, or other similar groups to the phenanthroline scaffold can lead to interesting tautomeric equilibria (e.g., keto-enol or imine-enamine forms). wuxiapptec.comnih.govsemanticscholar.org

Quantum chemical calculations are essential for studying these equilibria, as many tautomers may exist in concentrations too low to be detected experimentally. nih.gov DFT methods can be used to:

Identify Stable Tautomers: By performing geometry optimizations for all possible tautomeric forms.

Calculate Relative Energies: Determining the relative Gibbs free energies (ΔG) of the tautomers allows for the prediction of their equilibrium populations. A lower energy indicates a more stable and thus more abundant tautomer. wuxiapptec.com

Determine Interconversion Barriers: Locating the transition state structure between two tautomers and calculating the activation energy barrier provides insight into the kinetics of the interconversion process. wuxiapptec.com

For example, studies on hydroxy-phenanthrolines have shown that intramolecular hydrogen bonding can significantly stabilize certain tautomeric forms over others, a feature that is readily quantifiable through computational analysis. wuxiapptec.comsemanticscholar.org These calculations help to understand how solvent and substitutions can shift the tautomeric equilibrium, which in turn affects the molecule's chemical and biological properties. nih.gov

Table 3: Example of Calculated Relative Energies for Tautomers of a Hydroxy-Phenanthroline System

| Tautomeric Form | Description | Calculated Relative Energy (kcal/mol) | Predicted Population at Equilibrium |

|---|---|---|---|

| Enol-Imine (A) | Standard aromatic form | 6.33 | Minor |

| Enol-Imine (B) | Intramolecular H-bond | 0.00 | Predominant |

| Keto-Enamine (C) | Keto form with H-bond | 5.83 | Minor |

Note: Data is adapted from a study on 4-chloro-10-hydroxy-1,7-phenanthroline to illustrate the methodology. wuxiapptec.com This demonstrates how computational energetics can predict the dominant tautomer.

Computational Studies of Reactivity and Reaction Mechanisms

Computational chemistry offers a powerful lens through which to view and predict chemical reactivity and elucidate complex reaction mechanisms. ucsb.edu For this compound, the carbonyl chloride group is a primary site of reactivity, being a strong electrophile susceptible to nucleophilic attack.

Computational studies can model these reactions to provide a detailed, step-by-step picture of the transformation:

Reactivity Descriptors: The calculated electronic properties, such as the distribution of electrostatic potential (ESP) and the FMOs (HOMO/LUMO), can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, the ESP map would show a significant positive potential on the carbonyl carbon, confirming its electrophilicity.

Reaction Pathway Modeling: Researchers can model the entire course of a reaction, for instance, the hydrolysis of the carbonyl chloride to a carboxylic acid. This involves calculating the geometries and energies of the reactant, any intermediates (like a tetrahedral intermediate), the transition state, and the final product. ucsb.edu

Activation Energy Calculation: The energy difference between the reactant and the transition state gives the activation energy (Ea), a critical factor that governs the reaction rate. ucsb.edu Comparing calculated activation energies for different possible pathways can help determine the most likely mechanism. mit.edu

These computational approaches are invaluable for understanding the intrinsic reactivity of the molecule, predicting its behavior in different chemical environments, and guiding the synthesis of new derivatives with desired functionalities. mit.edu

Advanced Applications of 1,10 Phenanthroline Derived Metal Complexes

Catalysis in Organic Transformations

The catalytic prowess of 1,10-phenanthroline-derived metal complexes is extensive, spanning a range of organic reactions. The ability to tune the steric and electronic properties of the phenanthroline ligand through substitution allows for the fine-tuning of the catalyst's activity and selectivity for specific transformations. nih.govmagtech.com.cn

While specific examples detailing the use of 1,10-phenanthroline-2-carbonyl chloride in oxidative carbonylation are not prevalent in the reviewed literature, the broader class of phenanthroline ligands is instrumental in related catalytic processes. For instance, the Monsanto process, a rhodium-catalyzed carbonylation of methanol (B129727) to produce acetic acid, highlights the industrial significance of carbonylation reactions. The Wacker oxidation, which converts ethene to acetaldehyde (B116499) using a palladium catalyst, is another foundational process in industrial organic chemistry. These processes underscore the importance of ligand-metal cooperation in catalytic cycles.

In the context of modern synthetic methods, palladium-catalyzed cross-coupling reactions, which can involve carbonylation steps, often utilize nitrogen-based ligands to stabilize the metal center and facilitate the reaction. whiterose.ac.uk The fundamental principles of these reactions, where a ligand like 1,10-phenanthroline (B135089) can modulate the electronic properties of the metal catalyst, are key to developing new catalytic systems for oxidative carbonylation.

Metal complexes of 1,10-phenanthroline and its derivatives are effective catalysts for the selective oxidation of hydrocarbons and alcohols. These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups.

Ruthenium(II) complexes bearing phosphonate-substituted phenanthroline ligands have demonstrated high efficiency in the photocatalytic oxidation of sulfides to sulfoxides using molecular oxygen. rsc.org Notably, complexes with the P(O)(OEt)₂ substituent at the 4 and 7 positions of the phenanthroline ring outperform the benchmark Ru(bpy)₃ catalyst in reactions proceeding via an electron transfer mechanism. rsc.org One such complex achieved a turnover number (TON) as high as 1,000,000 in the oxidation of 4-methoxythioanisole. rsc.org

The kinetics of the oxidation of various substrates, including iodide and iron(II) ions, by tris(1,10-phenanthroline)iron(III) have been studied in aqueous mixtures of methanol and ethanol (B145695), providing insights into the reaction mechanisms. acs.org Furthermore, it has been observed that the Fe(phen)₃²⁺ complex can induce in vitro oxidative damage in the presence of H₂O₂, suggesting its role in Fenton-like reactions. researchgate.net

The table below summarizes the catalytic performance of a Ruthenium(II)-phenanthroline complex in the oxidation of various sulfides.

| Substrate | Catalyst Loading (mol%) | Conversion (%) | Selectivity to Sulfoxide (%) |

|---|---|---|---|

| Thioanisole | 0.05 | >99 | >99 |

| 4-Methoxythioanisole | 0.005 | >99 | >99 |

| 4-Chlorothioanisole | 0.05 | >99 | >99 |

| Dibutyl sulfide | 0.05 | >99 | >99 |

Iron complexes featuring 2-imino-9-aryl-1,10-phenanthroline ligands have emerged as highly effective catalysts for the hydrosilylation of alkenes. rsc.orgnih.govbohrium.comrsc.org These catalysts exhibit remarkable anti-Markovnikov selectivity, yielding valuable organosilane products. nih.govbohrium.com Specifically, they have enabled the first examples of highly 1,2-anti-Markovnikov hydrosilylation of aryl-substituted 1,3-dienes and 1,1-dialkyl 1,3-dienes. nih.govrsc.org Mechanistic studies suggest that these reactions proceed through an Fe(0)–Fe(II) catalytic cycle. nih.govrsc.org The sterically crowded environment created by the bulky phenanthroline ligand is believed to be crucial for directing the regioselectivity of the hydride transfer from the silane (B1218182) to the less hindered terminal carbon of the alkene. nih.govrsc.org

The performance of various iron complexes with different 2-imino-9-aryl-1,10-phenanthroline ligands in the hydrosilylation of 1-phenyl-1,3-butadiene (B73350) with phenylsilane (B129415) is detailed in the table below.

| Catalyst | N-Aryl Substituent | Yield (%) | Regioisomeric Ratio (1,2-anti-Markovnikov : other) |

|---|---|---|---|

| C1a | Phenyl | 90 | 85:15 |

| C1b | 4-Methoxyphenyl | 92 | 86:14 |

| C1c | 2,6-Dimethylphenyl | 98 | 94:6 |

| C1d | 2,6-Diisopropylphenyl | 99 | 99:1 |

1,10-Phenanthroline-based metal complexes are prominent electrocatalysts for a variety of redox reactions critical for energy conversion and storage technologies. researchgate.net

Oxygen Reduction Reaction (ORR): Cobalt complexes with 1,10-phenanthroline ligands supported on reduced graphene oxide have been developed as efficient ORR catalysts. The introduction of a nitro group on the phenanthroline ligand enhances the catalytic activity.

Carbon Dioxide Reduction: Rhenium(I) tricarbonyl complexes with phenanthroline-based ligands are well-known for their ability to photocatalytically and electrocatalytically reduce CO₂ to CO with high efficiency and selectivity. nih.gov Copper-phenanthroline complexes have also shown high selectivity for the electrochemical reduction of CO₂ to C₂ products like ethylene (B1197577) and ethanol. rsc.org Furthermore, a dinickel complex with a 2,9-bis(5-tert-butyl-2-hydroxy-3-pyridylphenyl)-1,10-phenanthroline ligand has demonstrated remarkable reactivity for the electrocatalytic reduction of CO₂ to CO, highlighting the benefits of bimetallic cooperation. acs.org Mono- and dinuclear porphyrin complexes featuring a phenanthroline moiety have also been investigated for the light-driven reduction of CO₂. nih.gov

Hydrogen Evolution Reaction (HER): Transition metal complexes of 1,10-phenanthroline, particularly with cobalt, are effective catalysts for the HER. researchgate.netelectrochemsci.org Cobalt(II) complexes with aza-bridged bis-1,10-phenanthroline ligands have shown high turnover frequencies for photocatalytic hydrogen evolution. researchgate.net The phenanthroline units in these complexes act as electron mediators, while pendant basic sites facilitate proton transfer. researchgate.net Even metal-free 1,10-phenanthroline and its N-methylated derivative can act as electrocatalysts for the HER, with the efficiency depending on the acid used. rsc.org Metal chelates of cobalt, zinc, copper, and nickel with a 1,10-phenanthroline analogue have demonstrated enhanced hydrogen evolution under photochemical conditions, with a copper complex showing the highest turnover number and frequency. spast.org Platinum(II) complexes bearing a chromophore-acceptor dyad have also been utilized for photocatalytic hydrogen evolution. rsc.org

Ethanol Oxidation: While the search results mention ethanol oxidation as one of the processes where 1,10-phenanthroline-based metal complexes are used as electrocatalysts, specific detailed examples were not prominent in the provided context. researchgate.net The kinetics of the oxidation of ethanol by tris(1,10-phenanthroline)iron(III) have been studied, providing foundational understanding. acs.org

Palladium complexes incorporating 1,10-phenanthroline and its derivatives are widely used in cross-coupling and functionalization reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The phenanthroline ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. mdpi.comrsc.org

For instance, 1,10-phenanthroline has been employed as a ligand in the palladium-catalyzed synthesis of Risdiplam. mdpi.com Aryl-functionalized phenanthrolines, such as 3,8-diphenyl-1,10-phenanthroline, have been shown to promote transition-metal-free direct arylation, while 2,3,8,9-tetraphenyl-1,10-phenanthroline is a highly efficient ligand in the palladium-catalyzed Heck reaction. rsc.org The synthesis of phenanthridinone skeletons has been achieved through palladium-catalyzed annulation, where phosphine (B1218219) ligands in conjunction with the palladium catalyst were found to be effective. nih.gov

The synthesis of palladium(II) complexes with 1,10-phenanthroline, such as [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ and [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂, has been reported, and these complexes serve as precursors or model compounds for catalytic applications. nih.gov

Photophysical Applications

The unique electronic structure and rigidity of 1,10-phenanthroline-derived metal complexes give rise to interesting photophysical properties, making them suitable for applications in light-emitting devices, sensors, and as photosensitizers. whiterose.ac.ukrsc.orgnih.govrsc.orgrsc.orgnih.govresearchgate.netuark.edunih.govmdpi.comnih.govresearchgate.netresearchgate.netrsc.orgacs.org

Rhenium(I) tricarbonyl complexes with phenanthroline-based ligands are particularly well-studied for their strong luminescence, which arises from a metal-to-ligand charge transfer (MLCT) excited state. nih.govrsc.orgrsc.orgacs.orgacs.orgamericanelements.com The emission properties of these complexes can be tuned by modifying the substituents on the phenanthroline ligand. For example, a study on fac-[Re(L)(Am₂phen)(CO)₃]⁰/⁺ (where Am₂phen is 4,7-diamine-1,10-phenanthroline) provided insights into the deactivation of the excited state. rsc.org These complexes exhibit phosphorescence in the visible region with lifetimes in the microsecond range at room temperature. acs.org

Iridium(III) complexes with ancillary ligands like phenylimidazo(4,5-f)1,10-phenanthroline are highly luminescent and have been used in light-emitting electrochemical cells (LECs). whiterose.ac.uknih.govresearchgate.net The emission color and quantum yields of these complexes can be systematically tuned by altering the cyclometalating and ancillary ligands. nih.govresearchgate.netrsc.org

Ruthenium(II) complexes with phenanthroline and its derivatives also exhibit rich photophysical properties and have been investigated for applications in artificial photosynthesis and as biological probes. rsc.orguark.edunih.govresearchgate.netresearchgate.net The emission of these complexes is typically from a ³MLCT excited state. nih.gov

Platinum(II) complexes with phenanthroline ligands are known for their phosphorescence and have applications in organic light-emitting diodes (OLEDs) and as photocatalysts. rsc.orgnih.govmdpi.comrsc.orgacs.org For example, Pt(bph)(phen) (where bph is the 2,2'-biphenyl dianion) emits light in the solid state and shows solvatochromism. nih.govacs.org

The table below presents selected photophysical data for some 1,10-phenanthroline-derived metal complexes.

| Complex | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (ns) |

|---|---|---|---|---|

| fac-[Re(ampy)(CO)₃(phen)]⁺ | ~350 | 560 | 0.091 | 560 |

| [Ir(ppy)₂(pip)]⁺ | ~380, ~460 | ~600 | ~0.1 | ~1000 |

| [Ru(phen)₂(Cl-phen)]²⁺ | ~450 | ~610 | - | - |

| Pt(bph)(phen) | ~440 | ~581 (glass), ~700 (solid) | - | - |

Conclusion and Outlook

Summary of Key Research Advancements

Research leveraging the 1,10-phenanthroline (B135089) scaffold, accessible via intermediates like 1,10-phenanthroline-2-carbonyl chloride, has led to significant breakthroughs across diverse fields of chemistry. The reactivity of the carbonyl chloride group allows for its straightforward conversion into a wide range of functional groups (amides, esters, etc.), enabling the covalent attachment of the phenanthroline unit to other molecular structures.

One of the most notable recent advancements is in the field of catalysis . Phenanthroline has been identified as a highly effective nucleophilic catalyst for promoting challenging stereoselective reactions. Specifically, it has been used to catalyze the 1,2-cis glycosylation of alcohols with sugar bromides, providing access to complex carbohydrates with high yield and diastereoselectivity. nih.govnih.gov This catalyst-controlled approach is a major step toward the routine synthesis of biomedically important glycans, such as those for potential vaccines. nih.gov

In medicinal chemistry , phenanthroline derivatives have been instrumental in the design of novel anti-cancer agents. Copper(II) complexes featuring substituted phenanthroline ligands have demonstrated significant cytotoxic activity against various cancer cell lines, in some cases proving effective against cisplatin-resistant strains. nih.govnih.gov The ability to functionalize the phenanthroline ligand, for which the carbonyl chloride is an ideal starting point, allows for the attachment of targeting moieties like biotin (B1667282) to enhance selectivity for tumor tissues. nih.gov

Furthermore, a significant breakthrough has been achieved in the area of nuclear waste reprocessing . Ligands based on the phenanthroline framework have shown remarkable capability in separating trivalent minor actinides like Americium(III) from lanthanides such as Europium(III). acs.orgacs.org A recently developed carboxylic group-modified phenanthroline-diimide ligand demonstrated superior separation factors even under highly acidic conditions (1.5 M HNO₃), a critical requirement for practical application. acs.org This highlights the potential for creating highly specialized chelating agents for advanced separation technologies.

| Field of Advancement | Specific Application | Key Finding | Reference |

|---|---|---|---|

| Stereoselective Catalysis | 1,2-cis Furanosylation | Phenanthroline acts as a nucleophilic catalyst to produce challenging 1,2-cis furanosides with high yield and selectivity. | nih.gov |

| Medicinal Chemistry | Anticancer Agents | Copper(II)-phenanthroline complexes show potent anticancer activity, inducing cell death through apoptosis and ROS production. | nih.gov |

| Nuclear Chemistry | Actinide/Lanthanide Separation | Functionalized phenanthroline ligands achieve high selectivity for Am(III) over Eu(III) in highly acidic conditions, crucial for nuclear fuel reprocessing. | acs.orgacs.org |

| Bioconjugate Chemistry | Targeted Therapeutics | Biotinylated phenanthroline complexes show enhanced selectivity and cytotoxicity in 3D cancer models. | nih.gov |

Emerging Research Frontiers and Future Directions

The versatility of the 1,10-phenanthroline structure continues to open up new areas of investigation. The ease of functionalization is a primary driver of its adoption in emerging technologies. nih.gov Future research is trending towards the development of sophisticated molecular systems for sensing, theranostics, and green chemistry.

Chemosensors represent a major emerging frontier. The rigid phenanthroline core possesses favorable photophysical properties that can be modulated upon binding with specific analytes. researchgate.netrsc.org Researchers have developed phenanthroline derivatives that act as highly sensitive and selective "turn-off" fluorescent sensors for metal ions like Fe(II) and Hg(II). researchgate.netresearchgate.net Beyond optical detection, phenanthroline-based molecules are being used to create electrochemical sensors. For instance, an electrode modified with 1,10-phenanthroline-5,6-dione (B1662461) was successfully used to detect NADH, allowing for the rapid quantification of E. coli in water samples. mdpi.com This opens a promising avenue for real-time environmental and public health monitoring.

The development of water-soluble phenanthroline systems is another key direction, aligning with the principles of green chemistry. mdpi.com Creating water-soluble ligands and their metal complexes expands their applicability in biological systems and aqueous-phase catalysis, reducing the reliance on hazardous organic solvents. acs.orgmdpi.com

Looking forward, the synthesis of polyfunctional and non-symmetrical phenanthroline systems is a significant area of growth. nih.gov The ability to attach different functional groups to specific positions on the phenanthroline ring allows for the design of highly tailored molecules. This could lead to the creation of "theranostic" agents, which combine diagnostic (e.g., luminescence for imaging) and therapeutic (e.g., metal-based cytotoxicity) capabilities into a single molecule. researchgate.net The synthetic access provided by reactive intermediates like this compound is fundamental to exploring this complex molecular architecture.

Potential for Novel Material and Chemical Systems Development

The unique structural and electronic properties of the 1,10-phenanthroline unit—namely its rigidity, planarity, and exceptional chelating ability—make it an outstanding building block for the development of novel materials with advanced functions. bohrium.comrsc.org The carbonyl chloride functionality is an ideal chemical handle for incorporating this unit into polymers, frameworks, and other extended systems.

There is immense potential in the area of luminescent and optoelectronic materials . bohrium.comrsc.org Phenanthroline and its derivatives are widely used as ligands in metal complexes with transition metals (like Ru(II), Cu(I)) and rare-earth metals (like Eu(III), Tb(III)) to create materials with tailored photophysical properties. rsc.org These have applications as sensitizers in dye-sensitized solar cells and as emitters in organic light-emitting diodes (OLEDs). nih.govmdpi.com A recent study showed that incorporating a simple 1,10-phenanthroline ligand into a Europium(III) complex led to a six-fold increase in its second-order nonlinear optical (NLO) response, highlighting its potential in photonics. mdpi.com

The development of supramolecular architectures and metal-organic frameworks (MOFs) is another promising direction. The strong and well-defined coordination geometry of phenanthroline with metal ions allows it to act as a rigid linker in constructing complex structures like rotaxanes, catenanes, and porous frameworks. nih.govmq.edu.ausemanticscholar.org These materials can be designed for specific applications in gas storage, catalysis, and chemical separations.

By leveraging this compound, chemists can readily synthesize phenanthroline-containing monomers that can be polymerized or integrated into hybrid organic-inorganic materials. This could lead to the creation of smart materials that respond to external stimuli (e.g., pH, presence of metal ions) with a change in their optical or electronic properties, finding use in sensors, switches, and responsive coatings. researchgate.net

| Material Class | Underlying Principle | Potential Application | Reference |

|---|---|---|---|

| Luminescent Materials | Acts as an "antenna" ligand to enhance metal-centered luminescence in lanthanide and transition metal complexes. | OLEDs, chemical sensors, bio-imaging probes. | bohrium.comrsc.org |

| Nonlinear Optical (NLO) Materials | Incorporation into Europium(III) complexes dramatically boosts second-order NLO properties. | Photonics, optical switching, frequency doubling. | mdpi.com |

| Supramolecular Assemblies | Rigid structure and chelating ability direct the formation of complex architectures like catenanes and rotaxanes. | Molecular machines, drug delivery systems. | nih.gov |

| Electrochemical Sensors | Phenanthroline-dione derivatives act as redox mediators for detecting biological molecules. | Environmental monitoring, medical diagnostics. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,10-phenanthroline-2-carbonyl chloride, and what methodological considerations ensure high purity?

- The synthesis typically starts with functionalizing the 1,10-phenanthroline skeleton. For example, 1,10-phenanthroline derivatives are synthesized via Skraup reactions or halogenation followed by oxidation. 1,10-Phenanthroline-2-carboxylic acid (CAS: 1891-17-4) can be converted to the carbonyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include refluxing in dry dichloromethane (DCM) and rigorous exclusion of moisture to prevent hydrolysis .

- Critical parameters : Monitor reaction progress via TLC or NMR. Purification often involves column chromatography with ethyl acetate (EA)/hexane gradients.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- FT-IR : A strong carbonyl stretch (C=O) near 1700–1750 cm⁻¹ confirms the acyl chloride group.

- ¹H/¹³C NMR : Aromatic protons of the phenanthroline core appear as complex multiplet signals (δ 8.5–9.5 ppm), while the carbonyl carbon resonates near δ 165–170 ppm .

- X-ray crystallography : Symmetric derivatives like 4,7-diphenyl-1,10-phenanthroline (CAS: 1662-01-7) form stable crystals for structural validation .

Advanced Research Questions

Q. What experimental strategies address the hydrolytic instability of this compound in aqueous environments?

- Thermodynamic studies show that anhydrous conditions (e.g., molecular sieves, inert gas) are critical. Stability can be enhanced by coordinating the compound with transition metals (e.g., Ru²⁺ or Cu²⁺) to form complexes, as seen in tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride (CAS: 36309-88-3) .

- Data-driven approach : Measure decomposition kinetics via UV-Vis spectroscopy under varying humidity levels.

Q. How does the coordination behavior of this compound differ from unsubstituted 1,10-phenanthroline in transition metal complexes?

- The electron-withdrawing carbonyl chloride group reduces the ligand’s basicity, altering metal-ligand bond strengths. For example, Cu(II) complexes with 1,10-phenanthroline derivatives exhibit distinct redox potentials compared to unsubstituted analogs, as shown in Scheme 1 of recent Cu(II) complex syntheses .

- Methodology : Compare cyclic voltammetry (CV) profiles of substituted vs. unsubstituted phenanthroline-metal complexes.

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- HPLC-MS : Resolves hydrolyzed byproducts (e.g., 1,10-phenanthroline-2-carboxylic acid) with a C18 column and acetonitrile/water mobile phase .

- Elemental analysis : Verify chlorine content (~14.3% for C₁₃H₇ClN₂O) to confirm purity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.